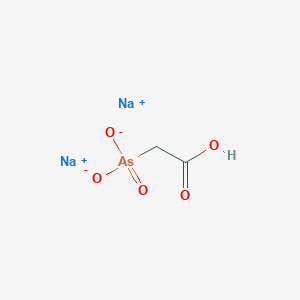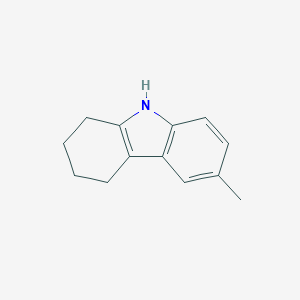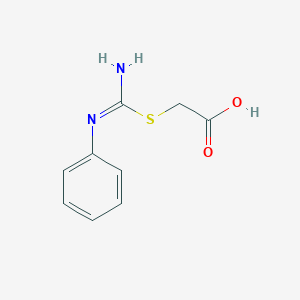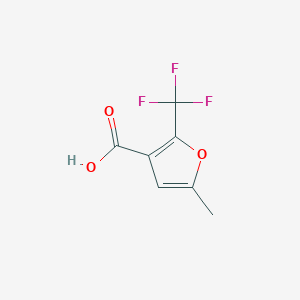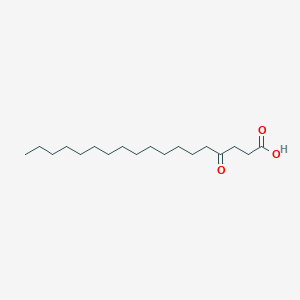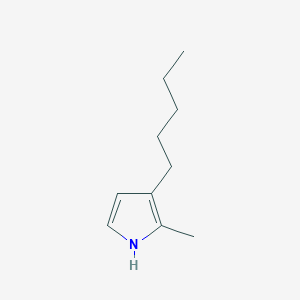
2-Methyl-3-amylpyrrole
Overview
Description
“2-Methyl-3-amylpyrrole” is a chemical compound with the molecular formula C10H17N . It is also known by other names such as “2-Methyl-3-pentyl-1H-pyrrole” and "2-Methyl-3-pentylpyrrole" . This compound is involved in the biosynthesis of prodigiosin, a red-antibiotic, in Serratia .
Synthesis Analysis
The synthesis of 2-Methyl-3-amylpyrrole is part of the biosynthetic pathway for prodigiosin . It is produced through a bifurcated pathway with the independent synthesis of monopyrrole 2-methyl-3-amylpyrrole (MAP) and bipyrrole 4-methoxy-2,2′-bipyrrole-5-carbaldehyde (MBC) before a final condensation step . The enzyme PigE was originally described as a transaminase but it also catalyses the reduction of the thioester intermediate to its aldehyde substrate .
Molecular Structure Analysis
The molecular structure of 2-Methyl-3-amylpyrrole consists of 10 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom . The average mass of this compound is 151.249 Da and the monoisotopic mass is 151.136093 Da .
Chemical Reactions Analysis
In the biosynthesis of prodigiosin, 2-Methyl-3-amylpyrrole is synthesized from a dihydropyrrole . The exact dihydropyrrole intermediate has been identified as 5-methyl-4-pentyl-3,4-dihydro-2H-pyrrole, resulting from the transamination of the aldehyde of 3-acetyloctanal .
Scientific Research Applications
MAP is a precursor of prodigiosin, a tripyrrole pigment antibiotic produced by Serratia marcescens. It was isolated from mutant WF cultures of S. marcescens and used to form authentic prodigiosin in other mutants (Deol et al., 1972).
MAP, along with bipyrrole precursors, was separated and detected using high-performance liquid chromatography (HPLC) and syntrophic pigment synthesis, highlighting its importance in prodigiosin biosynthesis (Feng, Qian, & Tsang, 1982).
In the study of flavin-dependent dihydropyrrole oxidases involved in antibiotic prodigiosin biosynthesis, MAP was identified as a key intermediate formed from a dihydropyrrole. This research provides insights into the biosynthetic pathway of prodigiosin and its analogs (Couturier et al., 2019).
Enzymes PigC and HapC were studied for their role in catalyzing the condensation of MAP with other precursors to produce prodigiosin. These enzymes are of interest for the biocatalytic production of anticancer agents (Chawrai et al., 2012).
Future Directions
Future research directions could involve the exploration and exploitation of the biosynthesis of prodigiosin, which involves 2-Methyl-3-amylpyrrole, using various biotechnological approaches . This could potentially lead to the development of new medicines . Furthermore, the adoption of a synthetic biology approach for safe and cost-effective production of prodigiosin in a more industrially compliant surrogate host is a promising prospect .
properties
IUPAC Name |
2-methyl-3-pentyl-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-3-4-5-6-10-7-8-11-9(10)2/h7-8,11H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWCJTLDYTZPGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(NC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171399 | |
| Record name | 2-Methyl-3-amylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-amylpyrrole | |
CAS RN |
18320-91-7 | |
| Record name | 2-Methyl-3-amylpyrrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018320917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-3-amylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



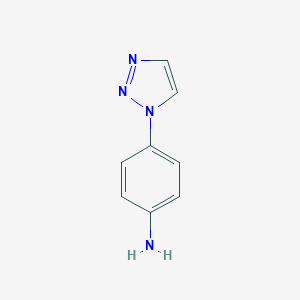
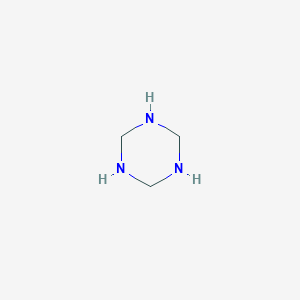
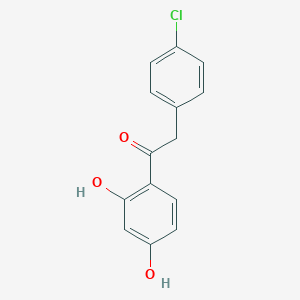

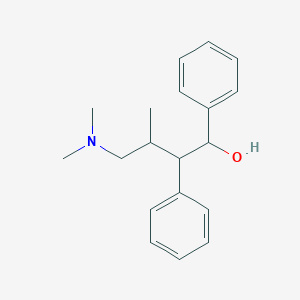
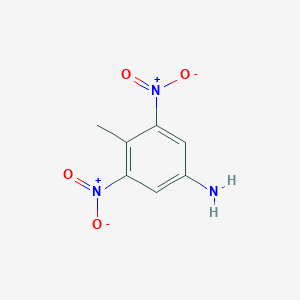
![2-Naphthalenesulfonic acid, 5-amino-8-[(4-hydroxyphenyl)amino]-](/img/structure/B94182.png)
